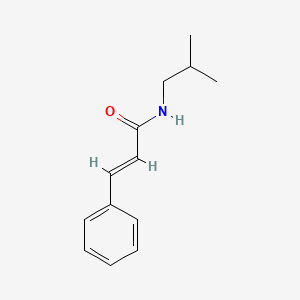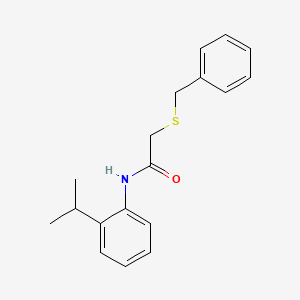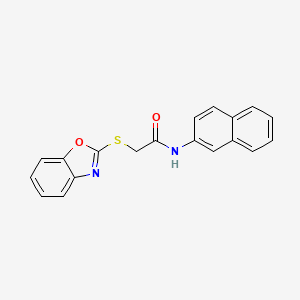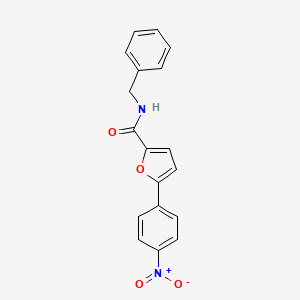
2-phenoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide, commonly known as PTN, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. PTN is a nonsteroidal anti-inflammatory drug (NSAID) that has been shown to possess potent anti-inflammatory and analgesic properties.
Mechanism of Action
PTN exerts its anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX enzymes, PTN reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
PTN has been shown to possess potent anti-inflammatory and analgesic properties in various animal models of inflammation and pain. It has also been shown to possess antitumor and antimicrobial properties. However, the exact biochemical and physiological effects of PTN are still under investigation.
Advantages and Limitations for Lab Experiments
One of the main advantages of PTN is its potent anti-inflammatory and analgesic properties. This makes it a promising candidate for the treatment of various inflammatory and pain-related disorders. However, one of the main limitations of PTN is its potential toxicity. Further studies are needed to determine the exact toxicity profile of PTN and to identify any potential side effects.
Future Directions
There are several future directions for the study of PTN. One area of research could focus on the development of novel PTN derivatives with improved pharmacological properties. Another area of research could focus on the identification of the exact biochemical and physiological effects of PTN. Additionally, further studies are needed to determine the toxicity profile of PTN and to identify any potential side effects. Finally, clinical trials are needed to determine the efficacy and safety of PTN in humans.
Synthesis Methods
PTN can be synthesized through a multistep process involving the reaction of 1,2,3,4-tetrahydro-1-naphthalenol with phenoxyacetyl chloride. The resulting product is then purified through column chromatography to obtain PTN in its pure form.
Scientific Research Applications
PTN has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory and pain-related disorders. PTN has also been shown to possess antitumor and antimicrobial properties, making it a potential candidate for the treatment of cancer and infectious diseases.
properties
IUPAC Name |
2-phenoxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-18(13-21-15-9-2-1-3-10-15)19-17-12-6-8-14-7-4-5-11-16(14)17/h1-3,6,8-10,12H,4-5,7,11,13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAYPVDWZNNUSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5767933.png)


![3-chloro-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5767960.png)
![ethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5767970.png)


![N-(3,5-dimethylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5767989.png)

![N'-{[(2-methoxyphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5767993.png)
![N-isopropyl-N'-(2-methylphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5768001.png)
![1-(2-fluorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine](/img/structure/B5768010.png)
![1-[3-(2-nitrophenyl)acryloyl]pyrrolidine](/img/structure/B5768017.png)